molecular formula C17H19N5O5 B6528563 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 1019101-47-3

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6528563
CAS No.: 1019101-47-3
M. Wt: 373.4 g/mol
InChI Key: DMRYISVCSWTAQS-UHFFFAOYSA-N
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Description

The compound N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is an intricate chemical entity with a notable structural framework that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process:

  • Formation of Pyrazole Ring: : Starting from appropriate acetophenone derivatives, the pyrazole ring is formed through condensation with hydrazine.

  • Oxadiazole Formation: : The obtained pyrazole derivative undergoes cyclization with carbonyl compounds, often under acidic conditions, to form the oxadiazole ring.

  • Amidation Reaction: : Finally, the benzamide moiety is introduced through an amidation reaction involving trimethoxybenzoyl chloride and the oxadiazole-pyrazole intermediate.

Industrial Production Methods

While laboratory synthesis focuses on purity and precise control over reaction conditions, industrial production emphasizes scalability and cost-effectiveness. In industry, the synthesis might employ continuous flow reactions and optimized catalysts to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, potentially leading to de-methylation of methoxy groups or modification of the pyrazole ring.

  • Reduction: : Reduction reactions might target the oxadiazole or pyrazole rings, altering their electronic properties.

  • Substitution: : The compound’s aromatic ring can undergo electrophilic substitution, particularly in the presence of strong acid catalysts.

Common Reagents and Conditions

  • Oxidation: : Peroxides or permanganates under controlled conditions.

  • Reduction: : Commonly involves hydride donors like sodium borohydride.

  • Substitution: : Friedel-Crafts conditions or Lewis acids.

Major Products Formed

Depending on the reaction conditions, products can range from partially modified derivatives of the original compound to completely new entities with altered functional groups.

Scientific Research Applications

Chemistry

  • Analytical Standards: : Used as reference materials in spectroscopy due to its distinctive structure.

  • Catalysis: : Acts as a ligand in catalytic systems, influencing reactivity and selectivity.

Biology

  • Biochemical Probes: : Investigates enzyme interactions due to its complex functional groups.

Medicine

  • Pharmacology: : Potential therapeutic agent, studied for its biological activity and interactions with cellular targets.

Industry

  • Material Science: : Evaluated for its properties in developing new materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

Similar compounds include:

  • N-[5-(4-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide: : Distinguished by the methylation pattern on the pyrazole ring.

  • N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: : Differentiates in the methoxy group’s position.

Uniqueness

What sets N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide apart is its synergistic combination of pyrazole, oxadiazole, and methoxybenzamide moieties, which together impart unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-9-6-11(21-22(9)2)16-19-20-17(27-16)18-15(23)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRYISVCSWTAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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